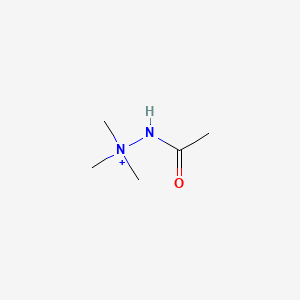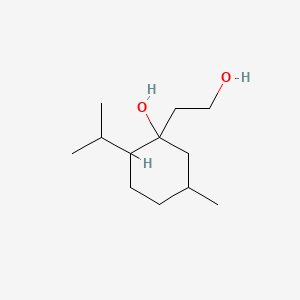
Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, also known as menthol, is a naturally occurring organic compound with the molecular formula C10H20O. It is a cyclic alcohol derived from cyclohexane and is commonly found in the essential oils of various mint plants. Menthol is widely recognized for its cooling sensation and is used in a variety of products, including pharmaceuticals, cosmetics, and food.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
Another method involves the cyclization of citronellal, followed by hydrogenation. This process also requires specific reaction conditions, including the use of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of menthol often involves the extraction of natural menthol from peppermint oil. The oil is subjected to fractional distillation to isolate menthol. Synthetic menthol production on an industrial scale may use the methods mentioned above, with optimization for large-scale output.
Análisis De Reacciones Químicas
Types of Reactions
Menthol undergoes various chemical reactions, including:
Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride.
Substitution: Menthol can participate in substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acetic anhydride, sulfuric acid
Major Products Formed
Oxidation: Menthone
Reduction: Menthol
Substitution: Menthyl acetate
Aplicaciones Científicas De Investigación
Menthol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on ion channels, particularly TRPM8, which is responsible for the cooling sensation.
Medicine: Used in topical analgesics for its cooling and soothing properties. It is also investigated for its potential anti-inflammatory and analgesic effects.
Industry: Employed in the flavoring and fragrance industry due to its minty aroma and cooling effect.
Mecanismo De Acción
Menthol exerts its effects primarily through the activation of the TRPM8 ion channel, which is a cold-sensitive receptor. When menthol binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is also responsible for its analgesic properties, as the activation of TRPM8 can modulate pain perception.
Comparación Con Compuestos Similares
Menthol can be compared with other similar compounds such as:
Cyclohexanol: Similar in structure but lacks the isopropyl and methyl groups, resulting in different physical and chemical properties.
Menthone: The oxidized form of menthol, which has a ketone functional group instead of a hydroxyl group.
Menthyl acetate: An ester derivative of menthol, formed through esterification.
Menthol is unique due to its specific combination of functional groups and its ability to activate the TRPM8 ion channel, which is not observed in all similar compounds.
Propiedades
Número CAS |
54280-90-9 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11,14)6-7-13/h9-11,13-14H,4-8H2,1-3H3 |
Clave InChI |
PXRXEDWPGDGPQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)(CCO)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


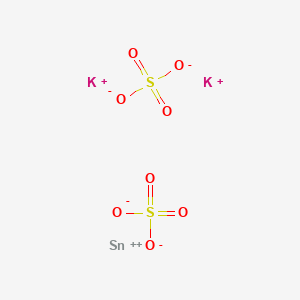
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
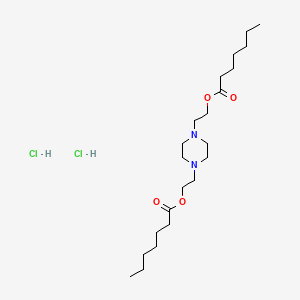
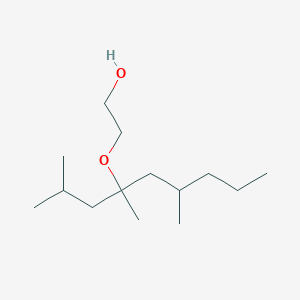
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
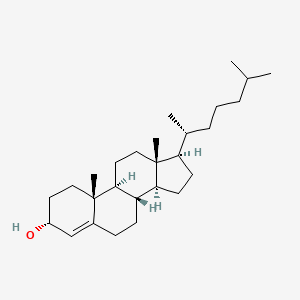
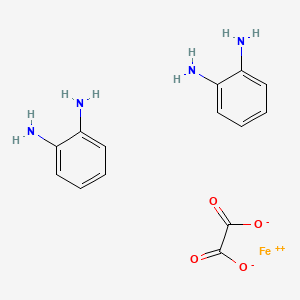
![Glycerol,[2-3h]](/img/structure/B13754889.png)
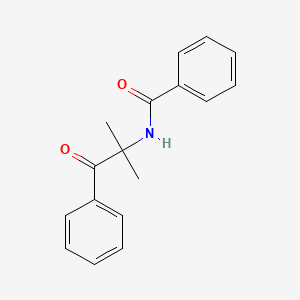

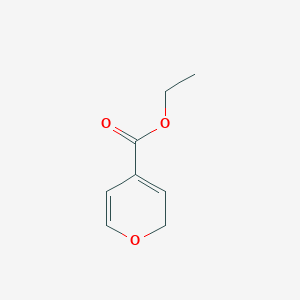
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
